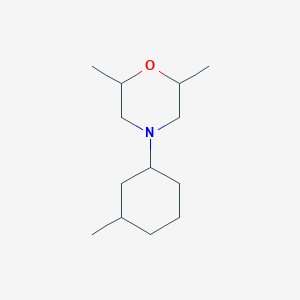![molecular formula C21H23Cl2N3O B5230586 N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, commonly known as DPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPA belongs to the class of phenylpiperazine derivatives and has been investigated for its pharmacological properties in various scientific studies.
Mécanisme D'action
The exact mechanism of action of DPA is not fully understood. However, it has been suggested that DPA exerts its pharmacological effects by modulating the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. DPA has also been shown to inhibit the activity of cyclooxygenase (COX), which is involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to its potential use in the treatment of depression and anxiety. DPA has also been shown to reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic properties. In addition, DPA has been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPA in lab experiments include its high purity and well-defined structure, which allows for accurate dosing and reproducible results. DPA is also stable and can be easily synthesized in large quantities. However, the limitations of using DPA in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of DPA. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another potential direction is the study of its potential use in the treatment of various types of cancer. In addition, further studies are needed to elucidate the exact mechanism of action of DPA and to optimize its pharmacological properties for therapeutic use.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 2,6-dichloroaniline with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylic acid in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then reacted with acetic anhydride to obtain the final product, DPA. The synthesis method has been optimized to yield high purity and high yield of DPA.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential therapeutic applications. It has been investigated for its anti-inflammatory, analgesic, and antidepressant properties. DPA has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, DPA has been shown to have antitumor and antimicrobial activities.
Propriétés
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O/c22-18-9-4-10-19(23)21(18)24-20(27)16-26-14-12-25(13-15-26)11-5-8-17-6-2-1-3-7-17/h1-10H,11-16H2,(H,24,27)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPIQCVNPJEPSK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)


![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)
